FG 488 BAPTA-2 AM

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C84H66F4N4O34 |

|---|---|

Peso molecular |

1751.4 g/mol |

Nombre IUPAC |

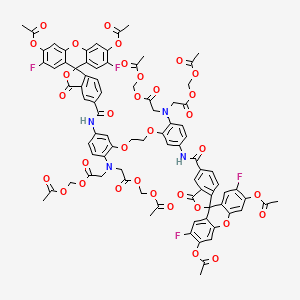

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate |

InChI |

InChI=1S/C84H66F4N4O34/c1-39(93)111-35-115-75(101)31-91(32-76(102)116-36-112-40(2)94)63-15-11-49(89-79(105)47-9-13-53-51(19-47)81(107)125-83(53)55-23-59(85)69(119-43(5)97)27-65(55)123-66-28-70(120-44(6)98)60(86)24-56(66)83)21-73(63)109-17-18-110-74-22-50(12-16-64(74)92(33-77(103)117-37-113-41(3)95)34-78(104)118-38-114-42(4)96)90-80(106)48-10-14-54-52(20-48)82(108)126-84(54)57-25-61(87)71(121-45(7)99)29-67(57)124-68-30-72(122-46(8)100)62(88)26-58(68)84/h9-16,19-30H,17-18,31-38H2,1-8H3,(H,89,105)(H,90,106) |

Clave InChI |

UXZJZIKBKMGCIZ-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C4(C5=CC(=C(C=C5OC6=CC(=C(C=C64)F)OC(=O)C)OC(=O)C)F)OC3=O)OCCOC7=C(C=CC(=C7)NC(=O)C8=CC9=C(C=C8)C1(C2=CC(=C(C=C2OC2=CC(=C(C=C21)F)OC(=O)C)OC(=O)C)F)OC9=O)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |

Origen del producto |

United States |

Foundational & Exploratory

FG 488 BAPTA-2 AM: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

FG 488 BAPTA-2 AM is a high-performance, visible light-excitable fluorescent indicator for the quantitative measurement of intracellular calcium concentration ([Ca²⁺]i). Its utility in neuroscience stems from its ability to transform transient changes in neuronal and glial calcium levels into a detectable fluorescent signal, providing a window into cellular activity, signaling pathways, and neurophysiology. This guide offers an in-depth overview of its properties, experimental applications, and data interpretation for neuroscience research.

Core Principles and Mechanism of Action

This compound is the cell-permeant acetoxymethyl (AM) ester form of the calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) conjugated to a fluorescein-based fluorophore, Oregon Green™ 488. The AM ester modification renders the molecule lipophilic, allowing it to passively diffuse across the cell membrane into the cytoplasm. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the now cell-impermeant FG 488 BAPTA-2 in the cytosol.

The fluorescence of FG 488 BAPTA-2 is highly dependent on the concentration of free Ca²⁺. In its calcium-free state, the dye exhibits a low level of fluorescence. Upon binding to Ca²⁺, a conformational change in the BAPTA chelating moiety leads to a significant increase in the quantum yield of the Oregon Green™ 488 fluorophore, resulting in a dramatic enhancement of its fluorescence intensity. This direct correlation between intracellular calcium concentration and fluorescence makes it an invaluable tool for dynamic calcium imaging in live cells.

Quantitative Data Summary

The photophysical and chemical properties of FG 488 BAPTA-2 are critical for experimental design and data interpretation. The following tables summarize its key quantitative parameters.

| Property | Value | Reference |

| Excitation Wavelength (Max) | ~494 nm | [1] |

| Emission Wavelength (Max) | ~523 nm | [1] |

| Dissociation Constant (Kd) for Ca²⁺ | ~580 nM | [2][3] |

| Fluorescence Intensity Increase upon Ca²⁺ Binding | ~100-fold | [4] |

| Extinction Coefficient (ε) at 496 nm | 118,000 M⁻¹cm⁻¹ | [5] |

Comparison with Similar Calcium Indicators

| Indicator | Dissociation Constant (Kd) | Fluorescence Enhancement | Excitation/Emission Maxima |

| This compound | ~580 nM | ~100-fold | ~494/523 nm |

| Oregon Green 488 BAPTA-1 AM | ~170 nM | ~14-fold | ~494/523 nm[2][6] |

| Fluo-4 AM | ~345 nM | ~100-fold | ~494/516 nm[4] |

| Fura-2 AM | ~145 nM | Ratiometric (Shift in Excitation) | 340/380 nm (Excitation), ~510 nm (Emission) |

Experimental Protocols

Loading this compound into Cultured Neurons

This protocol provides a general guideline for loading cultured neurons. Optimal concentrations and incubation times should be empirically determined for specific cell types and experimental conditions.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic F-127 (20% solution in DMSO)

-

Physiological saline solution appropriate for the neurons (e.g., Hanks' Balanced Salt Solution (HBSS) or artificial cerebrospinal fluid (aCSF))

-

Cultured neurons on coverslips

Procedure:

-

Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 1-5 mM. Aliquot and store at -20°C, protected from light and moisture.

-

Prepare Loading Solution: On the day of the experiment, dilute the this compound stock solution in the appropriate physiological saline to a final concentration of 1-5 µM. To aid in solubilization and prevent dye sequestration, add Pluronic F-127 to a final concentration of 0.02-0.04%. Vortex vigorously to ensure complete mixing.

-

Cell Loading: Replace the culture medium with the prepared loading solution. Incubate the cells for 30-60 minutes at 37°C in a dark environment (e.g., a cell culture incubator).

-

Wash and De-esterification: After incubation, gently wash the cells two to three times with fresh, pre-warmed physiological saline to remove extracellular dye.

-

Incubation for De-esterification: Incubate the cells for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the AM ester by intracellular esterases.

-

Imaging: The cells are now ready for calcium imaging using a fluorescence microscope equipped with appropriate filters for Oregon Green™ 488 (e.g., a standard FITC filter set).

Bulk Loading of this compound in Brain Slices

This protocol is adapted from methods for loading similar AM ester dyes into acute brain slices.

Materials:

-

This compound

-

Anhydrous DMSO

-

Pluronic F-127 (20% solution in DMSO)

-

Cremophor EL (optional, to aid in solubilization)

-

Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂

-

Acute brain slices (200-400 µm thick)

Procedure:

-

Prepare Dye Injectate: Prepare a concentrated stock solution of this compound in DMSO (e.g., 1 mM). Mix with an equal volume of 20% Pluronic F-127 in DMSO.

-

Slice Recovery: Allow the freshly prepared brain slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

Dye Loading: Transfer the slices to a small incubation chamber containing oxygenated aCSF. Lower the objective of a microscope to the region of interest within the slice. Using a patch pipette filled with the dye injectate, apply gentle positive pressure to slowly eject the dye into the tissue. Alternatively, for bulk loading, incubate the slices in aCSF containing 5-10 µM this compound and 0.02-0.05% Pluronic F-127 for 30-60 minutes at 37°C.[7]

-

Wash and De-esterification: After loading, transfer the slices back to a holding chamber with fresh, continuously oxygenated aCSF for at least 30 minutes to allow for de-esterification and to wash out excess dye.

-

Imaging: Mount the slice in a recording chamber on the microscope stage, continuously perfused with oxygenated aCSF. Use a fluorescence or confocal microscope for imaging.

Signaling Pathways and Experimental Workflows

Mechanism of Intracellular Calcium Measurement

The following diagram illustrates the process of loading, activation, and calcium binding of this compound within a neuron.

Caption: Intracellular conversion and action of this compound.

Typical Calcium Imaging Experimental Workflow

The following diagram outlines a standard workflow for a calcium imaging experiment in neuroscience research.

Caption: Standard experimental workflow for calcium imaging.

Applications in Neuroscience

This compound is a versatile tool for a wide range of neuroscience applications, including:

-

Monitoring Neuronal Activity: Correlating calcium transients with action potentials to study firing patterns in single neurons and neuronal populations.

-

Investigating Synaptic Transmission: Measuring calcium influx in presynaptic terminals and postsynaptic compartments to study synaptic plasticity.

-

Glial Cell Signaling: Visualizing calcium waves in astrocytes and other glial cells to understand their role in neuro-glial communication.

-

High-Throughput Screening: In drug discovery, for screening compounds that modulate neuronal activity by affecting ion channels or receptors that influence intracellular calcium.

-

Studying Neurodegenerative Diseases: Investigating alterations in calcium homeostasis that are implicated in the pathophysiology of diseases such as Alzheimer's and Parkinson's.

By providing a robust and sensitive method for measuring intracellular calcium dynamics, this compound continues to be an essential tool for advancing our understanding of the nervous system in both health and disease.

References

- 1. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Functional Multiple-Spine Calcium Imaging from Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Impact of Optical Undersampling on the Ca2+ Signal Resolution in Ca2+ Imaging of Spontaneous Neuronal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Calcium imaging and BAPTA loading of amygdala astrocytes in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Calcium Measurement with Oregon Green 488 BAPTA-2 AM

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for measuring intracellular calcium concentrations using the fluorescent indicator Oregon Green 488 BAPTA-2 AM (FG 488 BAPTA-2 AM). We will delve into the core mechanism of action, present key quantitative data, and provide detailed experimental protocols for its application in cellular imaging.

Core Principle of Calcium Detection

Oregon Green 488 BAPTA-2 AM is a high-affinity, single-wavelength fluorescent indicator used to measure intracellular calcium (Ca²⁺). Its function relies on the synergy of three key chemical moieties: a fluorophore (Oregon Green 488), a highly selective calcium chelator (BAPTA), and a cell-permeant group (AM ester).

The underlying mechanism is a multi-step process:

-

Cell Loading : The acetoxymethyl (AM) ester form of the dye is electrically neutral and hydrophobic, allowing it to readily diffuse across the plasma membrane into the cell's cytoplasm.[1]

-

Intracellular Trapping : Once inside the cell, ubiquitous intracellular esterase enzymes cleave the AM ester groups. This hydrolysis reveals the carboxyl groups of the BAPTA chelator, rendering the molecule negatively charged and membrane-impermeant, thus effectively trapping it within the cytosol.[1]

-

Calcium Binding and Fluorescence : In its Ca²⁺-free state, the BAPTA moiety quenches the fluorescence of the attached Oregon Green 488 dye. Upon binding with intracellular Ca²⁺, the BAPTA portion undergoes a conformational change. This change inhibits the quenching process, leading to a dramatic increase in fluorescence intensity when excited by light of the appropriate wavelength.[2] The measured fluorescence intensity is directly proportional to the intracellular Ca²⁺ concentration.

This indicator is particularly well-suited for instruments equipped with the 488 nm argon-ion laser line, such as confocal microscopes and flow cytometers.[3]

Quantitative Data and Spectral Properties

The efficacy and sensitivity of a fluorescent indicator are defined by its photophysical and chemical properties. The key parameters for Oregon Green 488 BAPTA-2 AM are summarized below.

| Property | Value | Reference |

| Dissociation Constant (Kd) | ~580 nM | [4] |

| Maximum Excitation (λex) | ~494 nm | |

| Maximum Emission (λem) | ~523 nm | |

| Fluorescence Enhancement | ~14-fold increase upon Ca²⁺ binding | [5][6] |

| Extinction Coefficient (ε) | 118,000 M⁻¹cm⁻¹ at 496 nm | [4] |

| Quantum Yield (φ) | ~0.91 (for OGB-1) | |

| Recommended Laser Line | 488 nm | [3] |

| Emission Color | Green |

Signaling Pathway and Mechanism of Action

The process from cell loading to fluorescence detection follows a clear and well-defined pathway, which is crucial for experimental design and data interpretation.

Caption: Mechanism of OG 488 BAPTA-2 AM action.

Detailed Experimental Protocol

This protocol provides a generalized procedure for loading cells with Oregon Green 488 BAPTA-2 AM and performing fluorescence microscopy. Optimization may be required for specific cell types and experimental conditions.

A. Reagent Preparation

-

Stock Solution : Prepare a 1-5 mM stock solution of Oregon Green 488 BAPTA-2 AM in high-quality, anhydrous dimethyl sulfoxide (DMSO). Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[4]

-

Pluronic™ F-127 Solution : To aid in the dispersion of the AM ester in aqueous media, a 20% stock solution of Pluronic™ F-127 in DMSO can be used.[2]

-

Loading Buffer : Use a suitable physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a buffer of your choice. Ensure the buffer is free of phenol red, which can increase background fluorescence.[7]

B. Cell Loading Procedure

-

Cell Plating : Plate cells on glass coverslips or in imaging-compatible microplates to allow for optimal imaging. Grow cells overnight to ensure they are well-adhered.

-

Prepare Loading Solution : On the day of the experiment, dilute the Oregon Green 488 BAPTA-2 AM stock solution into the loading buffer to a final concentration of 2-5 µM.[8] If using Pluronic™ F-127, mix the dye with the detergent solution first before diluting in the buffer to prevent precipitation.

-

Incubation : Remove the growth medium from the cells and wash once with the loading buffer. Add the dye loading solution to the cells.

-

Dye Loading : Incubate the cells for 30-60 minutes at room temperature or 37°C. The optimal time and temperature should be determined empirically for each cell type.[1][8] Protect the cells from light during this period.

-

Wash and De-esterification : After incubation, wash the cells two to three times with fresh, warm buffer to remove any extracellular dye.[1]

-

Final Incubation : Incubate the cells for an additional 30 minutes in the buffer to allow for complete de-esterification of the AM esters by intracellular enzymes.[1]

C. Calcium Imaging

-

Microscopy Setup : Mount the coverslip onto the microscope stage in an imaging chamber. Use a fluorescence microscope (e.g., confocal) equipped with a filter set appropriate for FITC or Oregon Green (Excitation: ~490 nm, Emission: ~525 nm).[8]

-

Image Acquisition : Acquire a baseline fluorescence image (F₀) of the resting cells.

-

Stimulation : Perfuse the cells with a stimulant (e.g., agonist, high potassium solution) to induce a Ca²⁺ response.

-

Data Recording : Record the fluorescence intensity over time (F) during the stimulation. The change in fluorescence (F/F₀) represents the relative change in intracellular Ca²⁺ concentration.

Experimental Workflow Visualization

The following diagram outlines the key steps involved in a typical calcium imaging experiment using Oregon Green 488 BAPTA-2 AM.

Caption: Standard workflow for intracellular calcium imaging.

References

- 1. benchchem.com [benchchem.com]

- 2. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Invitrogen™ Oregon Green™ 488 BAPTA-2, AM, cell permeant - Special Packaging | Fisher Scientific [fishersci.ca]

- 6. FluoroFinder [app.fluorofinder.com]

- 7. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 8. docs.aatbio.com [docs.aatbio.com]

A Technical Guide to the Spectral Properties of FG 488 BAPTA-2 AM (Oregon Green 488 BAPTA-2 AM)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral properties and experimental applications of FG 488 BAPTA-2 AM, a high-performance, visible light-excitable fluorescent indicator for intracellular calcium. For clarity, this document will refer to the compound by its more common name, Oregon Green 488 BAPTA-2 AM. This probe is an indispensable tool for monitoring calcium signaling dynamics in a wide range of cellular contexts.

Core Principles and Mechanism of Action

Oregon Green 488 BAPTA-2 AM is a cell-permeant calcium indicator. Its chemical structure is based on the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) chelator, which exhibits high selectivity for Ca²⁺ ions. The BAPTA moiety is conjugated to the Oregon Green 488 fluorophore.

The acetoxymethyl (AM) ester groups render the molecule lipophilic, allowing it to passively diffuse across the plasma membrane into the cell. Once inside, intracellular esterases cleave the AM esters, trapping the now membrane-impermeant active indicator in the cytosol.

In its Ca²⁺-free form, the fluorescence of Oregon Green 488 BAPTA-2 is significantly quenched. Upon binding to intracellular Ca²⁺, a conformational change occurs that alleviates this quenching, resulting in a substantial increase in fluorescence intensity with minimal wavelength shift. This property allows for the sensitive detection of changes in intracellular calcium concentration.[1][2]

Spectral and Physicochemical Properties

The spectral characteristics of Oregon Green 488 BAPTA-2 AM are well-suited for standard fluorescence microscopy and flow cytometry, particularly with excitation sources such as the 488 nm argon-ion laser line.[1] Key quantitative data are summarized in the table below.

| Property | Value | References |

| Excitation Maximum (λex) | ~494 nm | [3][4] |

| Emission Maximum (λem) | ~523 nm | [3][4] |

| Dissociation Constant (Kd) for Ca²⁺ | ~580 nM | [1][2] |

| Fluorescence Intensity Increase upon Ca²⁺ Binding | At least 37-fold | [2] |

| Extinction Coefficient (ε) at 496 nm | 118,000 M⁻¹cm⁻¹ | [5] |

| Form | Acetoxymethyl (AM) ester | [3] |

| Solubility | DMSO | [3] |

Experimental Protocols

Preparation of Stock Solution

-

Reconstitution: Prepare a stock solution of Oregon Green 488 BAPTA-2 AM in high-quality, anhydrous dimethyl sulfoxide (DMSO) at a concentration of 2-5 mM.[3]

-

Storage: Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Cell Loading Protocol

This protocol provides a general guideline for loading adherent cells with Oregon Green 488 BAPTA-2 AM. Optimization may be required for specific cell types and experimental conditions.

-

Cell Culture: Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) and allow them to adhere overnight in complete growth medium.

-

Preparation of Loading Buffer:

-

Prepare a working solution of Oregon Green 488 BAPTA-2 AM in a buffer of choice (e.g., Hanks' Balanced Salt Solution with HEPES, HBSS) at a final concentration of 1-10 µM.[3]

-

To aid in the solubilization of the AM ester in aqueous buffer, Pluronic® F-127 (at a final concentration of 0.02-0.04%) can be added to the loading buffer.[6]

-

If dye leakage is a concern, an organic anion transport inhibitor such as probenecid (1-2.5 mM) can be included in the buffer.[7]

-

-

Cell Loading:

-

Remove the growth medium from the cells and wash once with the loading buffer.

-

Add the Oregon Green 488 BAPTA-2 AM loading solution to the cells.

-

Incubate for 20-60 minutes at room temperature or 37°C, protected from light.[3][6] The optimal loading time and temperature should be determined empirically.

-

-

Washing:

-

Remove the loading solution and wash the cells 2-3 times with fresh, warm buffer to remove any extracellular dye.

-

-

De-esterification: Incubate the cells in fresh buffer for an additional 30 minutes at the loading temperature to allow for complete de-esterification of the dye by intracellular esterases.

-

Imaging: The cells are now ready for fluorescence imaging.

Calcium Imaging

-

Microscopy Setup: Use a fluorescence microscope equipped with a filter set appropriate for fluorescein or FITC (Excitation: ~490 nm, Emission: ~525 nm).[6] For confocal microscopy, the 488 nm laser line is ideal for excitation.

-

Image Acquisition:

-

Acquire a baseline fluorescence image of the resting cells.

-

Apply the desired stimulus to induce a change in intracellular calcium concentration.

-

Record the fluorescence intensity changes over time.

-

-

Data Analysis: The change in fluorescence intensity (ΔF) relative to the initial baseline fluorescence (F₀) is used to represent the change in intracellular calcium concentration.

Visualizations

Signaling Pathway: Calcium Binding and Fluorescence

References

- 1. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. labs.pbrc.edu [labs.pbrc.edu]

- 4. FluoroFinder [app.fluorofinder.com]

- 5. researchgate.net [researchgate.net]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. docs.aatbio.com [docs.aatbio.com]

Technical Guide: FG 488 BAPTA-2 AM Dissociation Constant (Kd) for Calcium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the calcium-specific fluorescent reporter dye, FG 488 BAPTA-2 AM, with a core focus on its dissociation constant (Kd) for calcium. This document details the quantitative data, experimental protocols for Kd determination, and the application of this indicator in studying cellular signaling pathways.

Introduction to this compound

This compound, commercially known as Oregon Green 488 BAPTA-2 AM, is a cell-permeant, visible light-excitable fluorescent indicator for intracellular calcium ([Ca²⁺]ᵢ). Structurally, it consists of a BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) chelator conjugated to two fluorescein-based fluorophores. The acetoxymethyl (AM) ester groups render the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, trapping the active, calcium-sensitive form of the indicator in the cytoplasm. Upon binding to Ca²⁺, the dye undergoes a conformational change that results in a significant increase in its fluorescence quantum yield, allowing for the quantification of intracellular calcium concentrations.

Quantitative Data: Dissociation Constants of Calcium Indicators

The dissociation constant (Kd) is a critical parameter that defines the affinity of a chelator for its target ion. It represents the concentration of the ion at which half of the indicator is bound. For fluorescent calcium indicators, the Kd determines the optimal range for measuring Ca²⁺ concentrations. The following table summarizes the Kd of FG 488 BAPTA-2 and other commonly used calcium indicators.

| Indicator | Dissociation Constant (Kd) for Ca²⁺ | Notes |

| FG 488 BAPTA-2 (Oregon Green 488 BAPTA-2) | ~580 nM [1] | Low fluorescence in the absence of Ca²⁺, with a >37-fold increase upon saturation.[1] |

| Oregon Green 488 BAPTA-1 | ~170 nM[1] | Moderately fluorescent in the absence of Ca²⁺, with a ~14-fold increase upon saturation.[1] |

| Fluo-3 | ~390 nM[2] | Essentially non-fluorescent without Ca²⁺, with a >100-fold increase upon saturation. |

| Fluo-4 | ~345 nM[2] | Brighter and more photostable than Fluo-3. |

| Fura-2 | ~145 nM | Ratiometric indicator, allowing for more precise quantification of [Ca²⁺]. |

| Rhod-2 | ~570 nM | Red-fluorescent indicator, useful for multiplexing with green-fluorescent probes. |

| Calbryte™ 520 | ~1200 nM[2] | Exhibits a large, ~300-fold fluorescence increase upon Ca²⁺ binding.[2] |

Experimental Protocols

In Vitro Determination of the Dissociation Constant (Kd)

A precise method for determining the Kd of a fluorescent calcium indicator in vitro involves using a series of calcium buffers and measuring the fluorescence properties of the dye. The following protocol is based on the methodology described by Agronskaia et al. (2004) using time-correlated single-photon counting (TCSPC), which can also be adapted for standard spectrofluorometry.

Materials:

-

FG 488 BAPTA-2 (Oregon Green 488 BAPTA-2), potassium salt

-

Calcium Calibration Buffer Kit (e.g., containing Ca²⁺-free and Ca²⁺-saturating buffers with EGTA)

-

High-purity, anhydrous Dimethyl sulfoxide (DMSO)

-

Spectrofluorometer or a TCSPC system

-

Cuvettes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the potassium salt of FG 488 BAPTA-2 at a concentration of 2 mM in the "zero calcium" buffer provided in the calibration kit.

-

Preparation of Calibration Buffers: Prepare a series of 11 calibration buffers with free Ca²⁺ concentrations ranging from 0 to 39.8 µM by mixing the "zero calcium" and "saturating calcium" buffers in precise ratios, as per the manufacturer's instructions.

-

Dilution of the Indicator: Dilute the 2 mM stock solution of FG 488 BAPTA-2 into each of the 11 calibration buffers to a final concentration of 2 µM.

-

Fluorescence Measurement:

-

For spectrofluorometry: Measure the fluorescence intensity of each of the 11 samples. Use an excitation wavelength of approximately 494 nm and measure the emission spectrum, with the peak expected around 523 nm.

-

For TCSPC: Measure the fluorescence lifetime decays for each sample.

-

-

Data Analysis:

-

Plot the fluorescence intensity or the average fluorescence lifetime as a function of the free Ca²⁺ concentration.

-

The data can be fitted to the Hill equation to determine the Kd. The Kd is the free Ca²⁺ concentration at which the fluorescence is half-maximal.

-

The relationship between fluorescence intensity and Ca²⁺ concentration can be described by the equation: [Ca²⁺] = Kd * [(F - Fmin) / (Fmax - F)] where F is the observed fluorescence, Fmin is the fluorescence in the absence of Ca²⁺, and Fmax is the fluorescence at saturating Ca²⁺ levels.

-

Intracellular Calcium Measurement using this compound

This protocol outlines the general steps for loading the cell-permeant AM ester of FG 488 BAPTA-2 into live cells for the measurement of intracellular calcium dynamics.

Materials:

-

This compound

-

High-purity, anhydrous DMSO

-

Pluronic® F-127 (optional, to aid in dye solubilization)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Cultured cells on coverslips or in a microplate

-

Fluorescence microscope or plate reader

Procedure:

-

Preparation of Stock Solution: Prepare a 2 to 5 mM stock solution of this compound in high-quality, anhydrous DMSO.

-

Preparation of Loading Solution: On the day of the experiment, dilute the stock solution into a physiological buffer (e.g., HBSS) to a final concentration of 2 to 20 µM. For many cell lines, a final concentration of 4-5 µM is recommended. To aid in the solubilization of the AM ester, 0.02% to 0.04% Pluronic® F-127 can be included in the loading buffer.

-

Cell Loading:

-

Remove the culture medium from the cells.

-

Add the loading solution to the cells and incubate for 30 to 60 minutes at 37°C. The optimal loading time may vary between cell types.

-

-

Washing: After incubation, wash the cells two to three times with warm physiological buffer to remove any extracellular dye.

-

De-esterification: Incubate the cells in fresh buffer for an additional 30 minutes to allow for the complete cleavage of the AM esters by intracellular esterases.

-

Imaging: The cells are now ready for imaging. Excite the dye at ~494 nm and collect the emission at ~523 nm. Changes in fluorescence intensity correspond to changes in intracellular calcium concentration.

Visualization of a Relevant Signaling Pathway

This compound is frequently used to study signaling pathways that involve changes in intracellular calcium. A prominent example is the Gq protein-coupled receptor (GPCR) signaling cascade.

Caption: Gq-coupled GPCR signaling pathway leading to intracellular calcium release.

This diagram illustrates how the binding of an agonist to a Gq-coupled GPCR activates a signaling cascade that results in the release of calcium from the endoplasmic reticulum, which can be detected by FG 488 BAPTA-2.

References

The Cellular Gateway: A Technical Guide to the Uptake of FG 488 BAPTA-2 AM

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism by which FG 488 BAPTA-2 AM, a fluorescent calcium indicator, enters living cells. Understanding this process is critical for the accurate measurement of intracellular calcium dynamics, a cornerstone of research in cellular signaling, neuroscience, and drug discovery.

Core Mechanism: Passive Diffusion and Intracellular Activation

The cell entry of this compound is a multi-stage process predicated on the chemical properties of its acetoxymethyl (AM) ester modification. In its native form, the BAPTA-2 molecule is a negatively charged carboxylate, rendering it impermeable to the lipid bilayer of the cell membrane.[1][2] The addition of AM ester groups masks these negative charges, creating a more lipophilic and uncharged molecule that can readily permeate the cell membrane.[1][3][4]

Once inside the cell, ubiquitous intracellular esterases cleave the AM groups.[1][3] This enzymatic action restores the negatively charged carboxyl groups, effectively trapping the now active, membrane-impermeant form of the dye, FG 488 BAPTA-2, within the cytoplasm.[1][3] This trapping mechanism ensures that the fluorescent signal is localized to the intracellular space, allowing for the specific measurement of cytosolic calcium concentrations.

The process can be summarized in two key steps:

-

Passive Diffusion: The hydrophobic nature of this compound allows it to passively diffuse across the cell membrane, driven by a concentration gradient.[2][3]

-

Intracellular Hydrolysis and Trapping: Cytosolic esterases hydrolyze the AM esters, converting the molecule into its active, hydrophilic form. This charged molecule is then retained within the cell.[1][3]

Experimental Considerations and Quantitative Parameters

The successful loading of cells with this compound is dependent on several experimental factors. The following table summarizes key quantitative parameters derived from protocols for similar AM ester-based calcium indicators. It is important to note that optimal conditions are highly cell-type dependent and require empirical determination.[3][5]

| Parameter | Typical Range | Notes |

| Working Concentration | 1 - 10 µM | Higher concentrations can lead to cellular artifacts.[6][7] |

| Loading Time | 15 - 60 minutes | Dependent on cell type and temperature.[3][6] |

| Loading Temperature | 20 - 37°C | Lower temperatures may reduce compartmentalization.[6][7] |

| De-esterification Time | 15 - 30 minutes | An additional incubation period after loading to ensure complete cleavage of AM esters.[8][9] |

| Pluronic® F-127 Concentration | 0.02% (w/v) | A non-ionic detergent used to aid in the dispersion of the AM ester in aqueous solutions.[6] |

| Probenecid Concentration | 1 - 2.5 mM | An anion-transport inhibitor that can be used to reduce leakage of the de-esterified dye from the cell.[6][8] |

Experimental Protocol: Loading Cells with this compound

This protocol provides a general guideline for loading adherent cells with this compound.

Materials:

-

This compound

-

Anhydrous DMSO

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Pluronic® F-127 (optional)

-

Probenecid (optional)

-

Adherent cells in culture

Procedure:

-

Prepare Stock Solution: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.

-

Prepare Loading Solution: On the day of the experiment, dilute the this compound stock solution to a final working concentration of 1-10 µM in a physiological buffer.

-

Optional: To aid in dispersion, the this compound stock solution can be mixed with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before dilution in the buffer.

-

Optional: To reduce dye leakage, probenecid can be added to the loading solution at a final concentration of 1-2.5 mM.

-

-

Cell Loading:

-

Remove the culture medium from the adherent cells.

-

Wash the cells once with the physiological buffer.

-

Add the loading solution to the cells and incubate for 15-60 minutes at 20-37°C, protected from light.

-

-

Wash: Remove the loading solution and wash the cells twice with fresh, indicator-free physiological buffer to remove any extracellular dye.

-

De-esterification: Incubate the cells in the physiological buffer for an additional 15-30 minutes at room temperature or 37°C to allow for complete de-esterification of the intracellular this compound.

-

Imaging: The cells are now loaded with the active form of the calcium indicator and are ready for fluorescence imaging.

Visualizing the Pathway and Workflow

To further clarify the processes involved, the following diagrams illustrate the signaling pathway of cell entry and a typical experimental workflow.

References

- 1. What is an AM ester? | AAT Bioquest [aatbio.com]

- 2. resources.biomol.com [resources.biomol.com]

- 3. benchchem.com [benchchem.com]

- 4. Live Cell Calcium Indicators [sigmaaldrich.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. abpbio.com [abpbio.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. apexbt.com [apexbt.com]

An In-Depth Technical Guide to the Core Mechanism of Fluorescence Change in FG 488 BAPTA-2 AM

For Researchers, Scientists, and Drug Development Professionals

Introduction to FG 488 BAPTA-2 AM

This compound, scientifically recognized as Oregon Green 488 BAPTA-2 AM, is a high-performance, visible light-excitable fluorescent indicator dye meticulously designed for the quantitative measurement of intracellular calcium concentration ([Ca²⁺]i). This sophisticated molecular probe is an indispensable tool in cellular biology and drug discovery, enabling researchers to visualize and quantify fluctuations in cytosolic calcium, a critical second messenger involved in a myriad of signal transduction pathways.

Structurally, this compound consists of a BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) chelator, which exhibits high selectivity for Ca²⁺ ions, conjugated to two Oregon Green 488 fluorophores. The acetoxymethyl (AM) ester moieties render the molecule lipophilic, facilitating its passive diffusion across the plasma membrane of living cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the now membrane-impermeant active form of the dye, FG 488 BAPTA-2, within the cytosol.

Core Mechanism of Fluorescence Change

The fluorescence of FG 488 BAPTA-2 is intrinsically linked to the binding of calcium ions. In its Ca²⁺-free state, the dye exhibits a very low level of fluorescence. This phenomenon is attributed to a process known as photoinduced electron transfer (PeT) from the electron-rich BAPTA chelator to the excited state of the Oregon Green 488 fluorophores, which effectively quenches their fluorescence.

Upon the binding of Ca²⁺ to the BAPTA moiety, a significant conformational change is induced in the molecule. This structural rearrangement inhibits the PeT process, thereby leading to a dramatic increase in the fluorescence quantum yield of the Oregon Green 488 fluorophores. This direct correlation between calcium concentration and fluorescence intensity allows for the sensitive detection of changes in intracellular calcium levels. FG 488 BAPTA-2 is characterized by a substantial increase in fluorescence intensity, reported to be at least 37-fold and up to approximately 100-fold, upon saturation with Ca²⁺.[1][2][3]

Quantitative Data Summary

The photophysical and chemical properties of FG 488 BAPTA-2 are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~494 nm | [2] |

| Emission Maximum (λem) | ~523 nm | [2] |

| Dissociation Constant (Kd) for Ca²⁺ | ~580 nM | [1][4] |

| Fluorescence Enhancement upon Ca²⁺ Binding | ≥ 37-fold to ~100-fold | [1][2][3] |

| Quantum Yield (Φ) of Ca²⁺-bound form | ~0.7 | [1] |

| Estimated Quantum Yield (Φ) of Ca²⁺-free form | ~0.007 - ~0.019 | Calculated |

Experimental Protocols

In Vitro Determination of the Dissociation Constant (Kd)

A precise determination of the Kd is crucial for the accurate quantification of intracellular Ca²⁺ concentrations. The following protocol outlines the in vitro calibration of FG 488 BAPTA-2 using a series of Ca²⁺-EGTA buffers.

Materials:

-

FG 488 BAPTA-2, potassium salt

-

Calcium Calibration Buffer Kit (e.g., containing 10 mM K₂EGTA and 10 mM CaEGTA in a MOPS buffer)

-

High-purity water

-

Spectrofluorometer

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a concentrated stock solution of FG 488 BAPTA-2 (e.g., 1 mM) in high-purity water or a suitable buffer.

-

-

Preparation of Calibration Buffers:

-

Create a series of calibration buffers with precisely known free Ca²⁺ concentrations ranging from 0 to over 10 µM by mixing the 10 mM K₂EGTA and 10 mM CaEGTA stock solutions in varying ratios. The free Ca²⁺ concentration for each buffer can be calculated using software such as MaxChelator, taking into account the specific pH, temperature, and ionic strength of the buffer.

-

-

Fluorescence Measurements:

-

Add a small aliquot of the FG 488 BAPTA-2 stock solution to each calibration buffer to achieve a final concentration in the low micromolar range (e.g., 1 µM).

-

Measure the fluorescence intensity (F) of each sample using a spectrofluorometer with excitation set to ~494 nm and emission recorded at ~523 nm.

-

Determine the minimum fluorescence (Fmin) from the sample with zero free Ca²⁺ (10 mM K₂EGTA).

-

Determine the maximum fluorescence (Fmax) from a sample with a saturating Ca²⁺ concentration (e.g., >10 µM).

-

-

Kd Calculation:

-

Plot the fluorescence intensity (F) as a function of the free Ca²⁺ concentration.

-

The Kd can be determined by fitting the data to the following equation: [Ca²⁺] = Kd * [(F - Fmin) / (Fmax - F)]

-

Intracellular Calcium Measurement using this compound

This protocol describes the loading of live cells with the AM ester form of the dye for the subsequent measurement of intracellular calcium dynamics.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic F-127 (20% solution in DMSO)

-

Hanks' Balanced Salt Solution with 20 mM HEPES (HBSS/HEPES)

-

Cultured cells on coverslips or in a microplate

Procedure:

-

Preparation of Stock and Loading Solutions:

-

Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.

-

For the loading solution, dilute the this compound stock solution into HBSS/HEPES to a final concentration of 1-5 µM. To aid in the dispersion of the nonpolar AM ester in the aqueous buffer, add an equal volume of 20% Pluronic F-127 to the stock solution before dilution.

-

-

Cell Loading:

-

Remove the cell culture medium and wash the cells once with HBSS/HEPES.

-

Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

-

De-esterification:

-

After incubation, wash the cells twice with warm HBSS/HEPES to remove excess dye.

-

Incubate the cells in fresh HBSS/HEPES for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM groups by intracellular esterases.

-

-

Fluorescence Imaging:

-

Mount the coverslip onto a perfusion chamber on a fluorescence microscope.

-

Excite the cells at ~494 nm and record the emission at ~523 nm.

-

Changes in fluorescence intensity over time reflect changes in intracellular Ca²⁺ concentration.

-

Mandatory Visualizations

Caption: Intracellular activation and Ca²⁺ binding of this compound.

Caption: Workflow for in vitro determination of the dissociation constant (Kd).

References

An In-depth Technical Guide to the Intracellular Localization of Green Fluorescent Calcium Indicators: A Focus on Fluo-4 AM

Note on Nomenclature: The specific compound "FG 488 BAPTA-2 AM" is not found in standard scientific literature or commercial catalogs. However, its name suggests a F luorescein-based G reen indicator excitable at 488 nm, utilizing a BAPTA chelator, and rendered cell-permeant by an A cetoxym ethyl (AM) ester. These characteristics precisely describe Fluo-4 AM , one of the most widely used green fluorescent calcium indicators. This guide will therefore focus on the well-documented properties of Fluo-4 AM, which is considered the standard for this class of dye.

Introduction to Fluo-4 AM

Fluo-4 is a high-affinity fluorescent indicator for intracellular calcium (Ca²⁺) widely employed in research and drug development for applications including confocal microscopy, flow cytometry, and high-throughput screening.[1][2][3] Its acetoxymethyl (AM) ester form, Fluo-4 AM, is a cell-permeant molecule that allows for passive loading into live cells.[2][4] Once inside, the molecule is biochemically transformed into its active, Ca²⁺-sensitive form. Fluo-4 is valued for its large fluorescence intensity increase—typically over 100-fold—upon binding to Ca²⁺ and its excitation maximum near the 488 nm argon-ion laser line, making it significantly brighter than its predecessor, Fluo-3.[4][5][6] While its primary target is the cytosol, the intracellular localization of Fluo-4 is a critical parameter that can be influenced by experimental conditions and can lead to significant compartmentalization within organelles.

Mechanism of Cellular Loading and Activation

The utility of Fluo-4 AM hinges on a two-step process that localizes the active dye inside the cell.

-

Passive Diffusion: The Fluo-4 AM molecule contains lipophilic acetoxymethyl ester groups, which render the entire molecule uncharged and membrane-permeant.[5][7] This allows it to passively diffuse across the plasma membrane into the cell's interior.

-

Intracellular De-esterification: Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups.[4][7][8] This hydrolysis reaction removes the lipophilic groups, yielding the tetra-carboxylate Fluo-4 molecule. This active form is charged and membrane-impermeant, effectively trapping it within the cell.[7][9]

This process is designed to deliver the indicator primarily to the cytoplasm, where it can report on cytosolic Ca²⁺ dynamics.

Subcellular Localization and Compartmentalization

While Fluo-4 is intended to report cytosolic Ca²⁺, a well-documented issue with AM ester dyes is their tendency to accumulate in subcellular compartments.[2][10] This sequestration can complicate the interpretation of fluorescence signals, as the dye may be reporting on Ca²⁺ dynamics within specific organelles rather than the bulk cytosol.

Cytosol

The primary and intended location for the de-esterified Fluo-4 is the cytosol. Under optimal loading conditions (e.g., lower temperatures), the dye distribution appears uniform throughout the cytoplasm.[6][11]

Organellar Sequestration

Incubation of cells with Fluo-4 AM, particularly at 37°C, can lead to significant loading into organelles such as mitochondria and the endoplasmic reticulum (ER).[5][6]

-

Mitochondria: A significant portion of intracellular Fluo-4 can be found within mitochondria.[12] In some cell types like cardiac myocytes, this has been estimated to be as high as 50% of the total dye.[12] This phenomenon can be exploited to specifically measure mitochondrial Ca²⁺, sometimes by permeabilizing the plasma membrane to wash out cytosolic dye while retaining the mitochondrial portion.[7] Studies using the related low-affinity dye Mag-Fluo-4 have shown it co-localizes with mitochondrial trackers in Jurkat T cells.[13]

-

Endoplasmic/Sarcoplasmic Reticulum (ER/SR): The ER (or SR in muscle cells) is another major site of dye sequestration.[6][12] Incomplete de-esterification of the AM ester within the ER lumen can occur, which notably reduces the dye's affinity for Ca²⁺.[14] This altered affinity can make the dye a more suitable reporter for the high Ca²⁺ concentrations typically found within the ER.[14]

-

Nucleus: Confocal imaging often reveals a higher fluorescence intensity in the nucleus compared to the surrounding cytoplasm, indicating nuclear accumulation of Fluo-4.[6]

Quantitative Data on Subcellular Distribution

Precise quantification of dye distribution is cell-type and condition-dependent and not widely reported. However, key findings from the literature provide valuable estimates.

| Subcellular Compartment | Reported Distribution/Observation | Cell Type / Conditions | Citation |

| Mitochondria | Up to 50% of total intracellular indicator | Rat Ventricular Myocytes | [12] |

| Mitochondria | Co-localization with MitoTracker dye | Jurkat T Cells (using Mag-Fluo-4) | [13] |

| Sarcoplasmic Reticulum | Striking striated pattern consistent with SR periodicity | Rat Ventricular Myocytes | [12] |

| Nucleus | Higher fluorescent signal than cytoplasm | Various cell types after initial loading | [6] |

| Cytosol | Uniform cytoplasmic fluorescence | Various cell types (loading at room temp) | [6] |

Experimental Protocols

Adherence to a strict protocol is critical for achieving the desired intracellular localization and ensuring reproducible results.

Standard Protocol for Cytosolic Ca²⁺ Measurement

This protocol is designed to maximize cytosolic loading while minimizing organellar sequestration.

-

Reagent Preparation:

-

Prepare a 1-5 mM stock solution of Fluo-4 AM in high-quality, anhydrous DMSO.[2] Aliquot and store desiccated at -20°C, protected from light.[10]

-

(Optional but recommended) Prepare a 20% (w/v) solution of the non-ionic detergent Pluronic® F-127 in DMSO. This aids in dispersing the water-insoluble Fluo-4 AM in aqueous loading buffers.[2][15]

-

-

Cell Preparation:

-

Plate adherent cells on a suitable imaging plate or coverslip to achieve ~90% confluency on the day of the experiment.[11] For suspension cells, harvest and wash them in a suitable buffer.[8]

-

Remove the growth medium. Serum and phenol red in the medium can interfere with loading and fluorescence.[8] Wash cells 1-3 times with a buffered physiological saline solution (e.g., Hanks' Balanced Salt Solution - HBSS).[8][15]

-

-

Dye Loading:

-

Prepare the final loading solution by diluting the Fluo-4 AM stock solution to a final concentration of 1-5 µM in the chosen buffer.[1][2]

-

If using Pluronic® F-127, first mix the Fluo-4 AM DMSO stock with an equal volume of the 20% Pluronic® F-127 solution before diluting into the final buffer. The final Pluronic® F-127 concentration should be around 0.02%.[2]

-

(Optional) To reduce dye leakage after loading, add the organic anion-transport inhibitor probenecid (1-2.5 mM) to the loading buffer.[2][10]

-

Incubate cells with the loading solution for 15-60 minutes . A key factor for minimizing organellar sequestration is to perform this incubation at a lower temperature, such as room temperature (20-25°C) , rather than 37°C.[2][11][16]

-

-

De-esterification:

-

Imaging:

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. abpbio.com [abpbio.com]

- 3. ionbiosciences.com [ionbiosciences.com]

- 4. biotium.com [biotium.com]

- 5. Fluo-4 | AAT Bioquest [aatbio.com]

- 6. researchgate.net [researchgate.net]

- 7. Simultaneous Measurement of Mitochondrial Calcium and Mitochondrial Membrane Potential in Live Cells by Fluorescent Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. youtube.com [youtube.com]

- 10. interchim.fr [interchim.fr]

- 11. Fluorescence-based measurements of store-operated Ca2+ entry in cancer cells using Fluo-4 and confocal live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A comparative assessment of fluo Ca2+ indicators in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mag-Fluo4 in T cells: Imaging of intra-organelle free Ca2+ concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Reliable measurement of free Ca2+ concentrations in the ER lumen using Mag-Fluo-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Electrophysiology | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

The Advanced Guide to FG 488 BAPTA-2 AM for High-Fidelity Calcium Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the advantages and applications of FG 488 BAPTA-2 AM, a high-performance fluorescent indicator for intracellular calcium imaging. We provide a comprehensive overview of its properties, detailed experimental protocols, and a comparative analysis with other common calcium indicators, empowering researchers to optimize their calcium imaging experiments and accelerate discoveries in cellular signaling and drug development.

Introduction to Calcium Signaling and Fluorescent Indicators

Calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a vast array of cellular processes, including gene expression, muscle contraction, neurotransmission, and apoptosis. The precise spatial and temporal dynamics of intracellular Ca²⁺ concentrations ([Ca²⁺]i) orchestrate specific downstream signaling pathways. Fluorescent calcium indicators are indispensable tools for visualizing and quantifying these dynamic changes in [Ca²⁺]i, providing critical insights into cellular function in both healthy and diseased states.

This compound belongs to the family of BAPTA-based calcium indicators, which are designed to exhibit a significant change in fluorescence intensity upon binding to Ca²⁺. The acetoxymethyl (AM) ester group renders the molecule cell-permeant, allowing for non-invasive loading into live cells. Once inside the cell, intracellular esterases cleave the AM esters, trapping the active, Ca²⁺-sensitive form of the dye in the cytoplasm.

Core Advantages of this compound

This compound offers several key advantages for researchers performing calcium imaging studies:

-

Visible Light Excitation: It is efficiently excited by the 488 nm laser line, which is common in confocal microscopy and flow cytometry. This minimizes cellular autofluorescence and reduces the potential for phototoxicity often associated with UV-excitable dyes.

-

High Fluorescence Enhancement: this compound exhibits a substantial increase in fluorescence intensity upon binding to Ca²⁺, with reports of a 37-fold to over 100-fold enhancement.[1][2][3] This large dynamic range provides a high signal-to-noise ratio, enabling the detection of subtle changes in [Ca²⁺]i.

-

Low Basal Fluorescence: In its Ca²⁺-free form, this compound has very low fluorescence, which contributes to its high signal-to-background ratio.[3]

-

Moderate Affinity for Calcium: With a dissociation constant (Kd) of approximately 580 nM, this compound is well-suited for measuring transient calcium signals that rise significantly above the resting intracellular concentration of ~100 nM.[3]

Quantitative Data and Comparative Analysis

The selection of an appropriate calcium indicator is critical for the success of an experiment. The table below summarizes the key quantitative properties of this compound and compares them with other commonly used green fluorescent calcium indicators.

| Property | This compound | Fluo-4 | Fluo-8® | Cal-520® |

| Excitation Max (nm) | ~494 | 494 | 490 | 492 |

| Emission Max (nm) | ~523 | 516 | 514 | 514 |

| Dissociation Constant (Kd) (nM) | ~580[3] | ~345 | ~389 | ~320 |

| Fluorescence Fold Increase | >37 to >100[1][2][3] | ~100 | ~200 | ~100 |

| Quantum Yield (Ca²⁺-bound) | Not explicitly reported | ~0.14 | Not explicitly reported | Not explicitly reported |

Note: The properties of fluorescent indicators can be influenced by the intracellular environment, including pH, temperature, and viscosity. The values presented here are based on in vitro measurements and should be considered as a guide.

Experimental Protocols

Reagent Preparation

This compound Stock Solution (1-5 mM):

-

Prepare a stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).

-

Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Pluronic® F-127 Solution (20% w/v):

-

Dissolve Pluronic® F-127 in DMSO. This non-ionic surfactant aids in the dispersion of the AM ester in aqueous loading buffers.

Loading Buffer:

-

Use a buffered physiological saline solution such as Hanks' Balanced Salt Solution (HBSS) or a similar buffer at pH 7.2-7.4.

Cell Loading Protocol for Adherent Cells

-

Cell Plating: Plate cells on glass-bottom dishes or coverslips suitable for microscopy. Allow cells to adhere and reach the desired confluency.

-

Prepare Loading Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a working solution of 1-5 µM this compound in the loading buffer.

-

Add Pluronic® F-127: For improved dye loading, add Pluronic® F-127 to the working solution at a final concentration of 0.02-0.04%. This can be achieved by mixing equal volumes of the this compound stock solution and the 20% Pluronic® F-127 solution before diluting in the loading buffer.

-

Cell Loading: Remove the culture medium from the cells and wash once with the loading buffer. Add the this compound loading solution to the cells.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C. The optimal loading time and temperature may vary depending on the cell type and should be determined empirically.

-

Washing: After incubation, gently wash the cells two to three times with fresh, pre-warmed loading buffer to remove excess dye.

-

De-esterification: Incubate the cells in fresh loading buffer for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM esters by intracellular esterases.

-

Imaging: The cells are now ready for calcium imaging experiments.

Signaling Pathways and Visualization

Calcium imaging with this compound is instrumental in elucidating the role of Ca²⁺ in various signaling pathways. Below are diagrams of key pathways where this indicator can be applied.

G-Protein Coupled Receptor (GPCR) Signaling

GPCRs are a large family of cell surface receptors that, upon ligand binding, can activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum (ER), triggering the release of Ca²⁺ into the cytoplasm.

Caption: GPCR-mediated calcium signaling pathway.

Store-Operated Calcium Entry (SOCE)

Depletion of Ca²⁺ from the ER triggers a signaling cascade that leads to the opening of store-operated calcium (SOC) channels in the plasma membrane, allowing for Ca²⁺ influx from the extracellular space. This process, known as store-operated calcium entry (SOCE), is crucial for replenishing ER Ca²⁺ stores and for sustained calcium signaling.

Caption: Store-Operated Calcium Entry (SOCE) pathway.

Experimental Workflow for Calcium Imaging

The following diagram outlines a typical experimental workflow for measuring changes in intracellular calcium using this compound.

Caption: Experimental workflow for calcium imaging.

Conclusion

This compound is a powerful and versatile tool for researchers investigating the complex roles of calcium signaling in cellular physiology and pathophysiology. Its favorable spectral properties, high fluorescence enhancement, and moderate affinity for calcium make it an excellent choice for a wide range of applications in academic research and drug discovery. By following the detailed protocols and understanding the comparative data presented in this guide, researchers can effectively harness the advantages of this compound to generate high-quality, reproducible data and advance our understanding of calcium-mediated cellular processes.

References

- 1. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]

- 2. resources.biomol.com [resources.biomol.com]

- 3. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Oregon Green™ 488 BAPTA-2, AM, cell permeant - Special Packaging 10 x 50 μg | Buy Online [thermofisher.com]

- 5. Oregon Green™ 488 BAPTA-2, AM, cell permeant - Special Packaging 10 x 50 μg | Contact Us [thermofisher.com]

A Technical Guide to FG 488 BAPTA-2 AM for the Detection of Low Calcium Concentrations

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of FG 488 BAPTA-2 AM, a fluorescent indicator for measuring intracellular calcium concentrations. This document outlines its core properties, discusses its suitability for detecting low calcium concentrations, provides detailed experimental protocols, and presents relevant signaling pathways.

Introduction

This compound is a visible light-excitable, single-wavelength calcium indicator. It is a derivative of the Oregon Green® 488 BAPTA-2 dye and is supplied as an acetoxymethyl (AM) ester. This form allows the molecule to readily cross the cell membrane. Once inside the cell, non-specific esterases cleave the AM group, trapping the active, calcium-sensitive indicator in the cytosol. Upon binding to Ca²⁺, FG 488 BAPTA-2 exhibits a significant increase in fluorescence intensity with minimal wavelength shift.

While often categorized as a high-affinity indicator, its dissociation constant (Kd) of approximately 580 nM places it in a range that can be considered moderate. This characteristic has important implications for its use in detecting low calcium concentrations, as it will be less saturated by resting Ca²⁺ levels compared to very high-affinity probes, potentially allowing for the resolution of small fluctuations above baseline.

Core Properties and Quantitative Data

The utility of a fluorescent calcium indicator is defined by its photophysical and chemical properties. The key parameters for this compound are summarized below.

| Property | Value | Reference |

| Dissociation Constant (Kd) for Ca²⁺ | ~580 nM | [1][2] |

| Excitation Wavelength (Max) | ~494 nm | [3][4] |

| Emission Wavelength (Max) | ~523 nm | [3][4] |

| Fluorescence Enhancement upon Ca²⁺ Binding | ~14-fold to >37-fold | [2][3][4] |

| Cell Permeability | Yes (as AM ester) | [5][6] |

Comparison with Other Common Calcium Indicators:

| Indicator | Dissociation Constant (Kd) | Key Characteristics |

| This compound | ~580 nM | Moderate affinity, good for avoiding saturation at resting Ca²⁺ levels. |

| Oregon Green 488 BAPTA-1 AM | ~170 nM | Higher affinity, suitable for detecting small changes near resting Ca²⁺.[1] |

| Fluo-3 AM | ~390 nM | Lower affinity than BAPTA-1, widely used.[7] |

| Fluo-4 AM | ~345 nM | Brighter and more photostable than Fluo-3. |

| Fura-2 AM | ~145 nM | Ratiometric dye, requires UV excitation. |

Detecting Low Calcium Concentrations: Considerations and Applications

The resting intracellular Ca²⁺ concentration in most mammalian cells is tightly regulated at approximately 100 nM.[1] Signaling events can trigger transient increases in Ca²⁺, which can range from localized microdomains of high concentration to global waves that propagate throughout the cell.

The choice of a calcium indicator is critically dependent on the expected range of Ca²⁺ concentrations to be measured. For detecting very small, subtle fluctuations near the resting level of 100 nM, a high-affinity indicator with a Kd in this range (e.g., Oregon Green 488 BAPTA-1 AM, Kd ~170 nM) is generally preferred.

However, this compound, with its moderate Kd of ~580 nM, offers distinct advantages in specific scenarios involving "low" but not near-resting calcium concentrations:

-

Avoiding Saturation: In experimental conditions where the baseline Ca²⁺ is slightly elevated, or when studying signaling events that involve sustained, low-amplitude increases in Ca²⁺, this compound is less likely to become saturated than higher-affinity dyes. This allows for a more accurate measurement of the full dynamic range of the calcium signal.

-

Detecting Oscillations: For studying Ca²⁺ oscillations that rise significantly above the resting level but are still within the low micromolar range, a moderate-affinity indicator can provide a better signal-to-noise ratio for the peaks of the oscillations without being completely unresponsive at the troughs.

-

Calcium Microdomains: At the subcellular level, the concept of "low" calcium can be relative. Localized influx through a single channel can create a microdomain with a very high Ca²⁺ concentration in the immediate vicinity of the channel pore, while the bulk cytosolic concentration remains low. A lower-affinity indicator like this compound can be advantageous for visualizing these microdomains without becoming immediately saturated, allowing for a better characterization of their spatial and temporal dynamics.

Signaling Pathways and Visualization

Calcium is a ubiquitous second messenger involved in a vast array of signaling pathways. Below are diagrams illustrating a general calcium signaling cascade and the concept of calcium microdomains, both relevant to the application of this compound.

Caption: A generalized calcium signaling pathway.

Caption: Visualization of a calcium microdomain.

Experimental Protocols

The following protocols provide a general framework for using this compound to measure intracellular calcium. Optimization for specific cell types and experimental conditions is recommended.

Reagent Preparation

-

This compound Stock Solution:

-

Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

-

Prepare a stock solution of 1-5 mM in high-quality, anhydrous dimethyl sulfoxide (DMSO).

-

Vortex thoroughly to ensure the dye is fully dissolved.

-

Store the stock solution in small, single-use aliquots at -20°C to -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

-

Pluronic® F-127 Stock Solution:

-

Prepare a 10-20% (w/v) stock solution of Pluronic® F-127 in DMSO. This non-ionic detergent aids in the dispersion of the AM ester in aqueous media.

-

Store at room temperature. The solution may require gentle warming to redissolve if precipitation occurs.

-

-

Loading Buffer:

-

Use a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline.

-

The buffer should be at a physiological pH (typically 7.2-7.4).

-

Cell Loading Protocol

This protocol is for adherent cells cultured on coverslips or in imaging-compatible plates.

-

Cell Culture: Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes) and allow them to adhere overnight.

-

Prepare Loading Solution:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution and the Pluronic® F-127 stock solution.

-

In a microcentrifuge tube, mix the this compound stock solution with an equal volume of the Pluronic® F-127 stock solution.

-

Dilute this mixture into the loading buffer to a final this compound concentration of 1-5 µM. The final concentration of Pluronic® F-127 should be around 0.02-0.04%. Vortex the solution for at least one minute to ensure it is well-mixed.

-

-

Cell Loading:

-

Remove the culture medium from the cells and wash once with the loading buffer.

-

Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark. The optimal loading time and temperature should be determined empirically for each cell type.

-

-

Wash:

-

Remove the loading solution and wash the cells two to three times with fresh, pre-warmed loading buffer to remove any extracellular dye.

-

-

De-esterification:

-

Incubate the cells in fresh loading buffer for an additional 30 minutes at 37°C in the dark. This allows for the complete cleavage of the AM esters by intracellular esterases, ensuring the indicator is trapped inside the cells and is calcium-sensitive.

-

-

Imaging: The cells are now ready for imaging. Maintain the cells in a physiological buffer during the experiment.

Imaging and Data Acquisition

-

Microscopy: Use a fluorescence microscope equipped with a filter set appropriate for fluorescein or GFP (excitation ~490 nm, emission ~525 nm). Confocal microscopy is recommended for resolving subcellular calcium signals.

-

Data Acquisition:

-

Acquire a baseline fluorescence measurement before stimulating the cells.

-

Add the agonist or stimulus of interest.

-

Record the change in fluorescence intensity over time.

-

At the end of the experiment, it is often useful to add a calcium ionophore like ionomycin to determine the maximum fluorescence (Fmax) and a calcium chelator like EGTA to determine the minimum fluorescence (Fmin) for calibration purposes.

-

Data Analysis and Interpretation

The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. The data is typically presented as a ratio of the fluorescence at a given time point (F) to the baseline fluorescence (F₀), expressed as F/F₀.

For a more quantitative analysis, the intracellular calcium concentration can be calculated using the following equation, derived from the law of mass action:

[Ca²⁺] = Kd * [(F - Fmin) / (Fmax - F)]

Where:

-

[Ca²⁺] is the intracellular calcium concentration.

-

Kd is the dissociation constant of the indicator (~580 nM for this compound).

-

F is the measured fluorescence intensity.

-

Fmin is the fluorescence intensity in the absence of calcium.

-

Fmax is the fluorescence intensity at saturating calcium concentrations.

Conclusion

This compound is a valuable tool for monitoring intracellular calcium dynamics. Its moderate affinity for calcium makes it particularly well-suited for applications where avoiding indicator saturation is a priority, such as when measuring sustained, low-amplitude calcium elevations or resolving localized calcium microdomains. By understanding its properties and following optimized protocols, researchers can effectively employ this compound to gain insights into the complex world of calcium signaling.

References

- 1. static.igem.org [static.igem.org]

- 2. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. OG 488 BAPTA-1 AM | Fluorescent Ca2+ Indicator | Tocris Bioscience [tocris.com]

- 4. rndsystems.com [rndsystems.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Oregon Green™ 488 BAPTA-2, AM, cell permeant - Special Packaging 10 x 50 μg | Buy Online [thermofisher.com]

- 7. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]

Understanding the AM ester form of calcium indicators

<

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Calcium ions (Ca2+) are ubiquitous second messengers vital to a multitude of cellular processes, including signal transduction, neurotransmission, muscle contraction, and apoptosis.[1] The ability to accurately measure fluctuations in intracellular calcium concentration ([Ca2+]i) is therefore critical for understanding cellular physiology and pathology. Fluorescent indicators have become indispensable tools for this purpose, and among the most widely used are those derivatized with acetoxymethyl (AM) esters.[2][3]

This guide provides a comprehensive technical overview of the AM ester form of calcium indicators, detailing their mechanism of action, a comparison of common indicators, standardized experimental protocols, and troubleshooting advice to enable robust and reproducible measurements of intracellular calcium dynamics.

The AM Ester: A Key to the Intracellular World

The core challenge in measuring intracellular ions is delivering the hydrophilic indicator molecule across the hydrophobic cell membrane. The AM ester modification elegantly solves this problem.[4]

Mechanism of Action:

-

Masking Charges: The negatively charged carboxylate groups of the calcium chelating portion of the indicator are neutralized by esterification with acetoxymethyl groups. This masking transforms the hydrophilic, membrane-impermeant molecule into a lipophilic, uncharged compound.[5][6]

-

Passive Diffusion: The hydrophobic AM ester derivative can now freely and passively diffuse across the plasma membrane into the cell's cytoplasm.[3][6][7]

-

Intracellular Cleavage: Once inside the cell, ubiquitous and non-specific intracellular esterase enzymes hydrolyze the AM ester bonds.[5][6][7][8] This cleavage regenerates the original carboxylate groups.

-

Trapping and Activation: The removal of the AM groups restores the indicator to its active, polar, and calcium-sensitive form. Now charged, the molecule is trapped within the cytoplasm, unable to leak back across the membrane.[2][5][6] The byproducts of this hydrolysis are formaldehyde and acetic acid.[9][10]

-

Calcium Binding and Fluorescence: The activated indicator is now free to bind to intracellular calcium ions. This binding event elicits a change in the indicator's fluorescent properties—either an increase in fluorescence intensity or a shift in its excitation or emission wavelengths—which can be detected and quantified.[11]

Figure 1. Mechanism of AM ester loading and activation.

A Comparative Overview of Common Calcium Indicators

The choice of indicator is a critical experimental decision. Key properties to consider include the dissociation constant (Kd), which determines the calcium concentration range for optimal sensitivity, and the spectral properties (excitation/emission wavelengths), which must be compatible with available instrumentation.[4] Indicators are broadly classified as single-wavelength or ratiometric.

-

Single-Wavelength Indicators (e.g., Fluo-4, Rhod-2) exhibit an increase in fluorescence intensity upon binding Ca2+. They are excellent for detecting rapid changes and for high-throughput screening but can be susceptible to artifacts from uneven dye loading or changes in cell volume.[4][12]

-

Ratiometric Indicators (e.g., Fura-2, Indo-1) undergo a shift in either their excitation or emission wavelength upon Ca2+ binding. By measuring the ratio of fluorescence at two wavelengths, these indicators provide more accurate quantitative measurements that are less affected by variations in dye concentration, cell thickness, or photobleaching.[12][13][14]

| Indicator | Type | Kd (Ca2+) | Ex/Em (nm) (Ca2+-free → bound) | Key Features & Applications |

| Fluo-4 | Single-Wavelength | ~335-345 nM[15][16] | ~494 / ~516[17] | Very popular, large fluorescence increase (>100-fold).[18] Ideal for HTS, flow cytometry, and confocal microscopy using standard FITC/GFP filters.[12][17] |

| Fura-2 | Ratiometric (Dual Excitation) | ~140-224 nM[16] | 380/510 → 340/510[12][13] | "Gold standard" for accurate quantitative [Ca2+]i measurements.[13] UV-excitable. Reduces artifacts from uneven loading.[12] |

| Indo-1 | Ratiometric (Dual Emission) | ~230-250 nM | ~350 / ~475 → ~350 / ~400 | Preferred for flow cytometry where a single laser is used for excitation. UV-excitable. |

| Rhod-2 | Single-Wavelength | ~570 nM[2][19] | ~557 / ~581[2] | Red-shifted fluorescence minimizes autofluorescence.[20] Its positive charge promotes sequestration into mitochondria, making it useful for measuring mitochondrial Ca2+.[2][19][20] |

| Calbryte™ 520 | Single-Wavelength | ~320 nM | ~492 / ~514[21] | A newer generation dye designed for improved signal-to-background ratio and intracellular retention, often eliminating the need for probenecid.[22] |

Note: Kd values are dependent on experimental conditions (pH, temperature, ionic strength) and are typically higher in the intracellular environment than in vitro.[4][23]

Experimental Protocols

Optimizing the cell loading protocol is crucial for successful calcium imaging. The following sections provide a general framework and a detailed protocol for Fluo-4 AM, which can be adapted for other indicators.

Essential Reagents and Their Roles

-

Anhydrous DMSO: The solvent of choice for preparing concentrated stock solutions of AM esters. Its low water content is critical for preventing premature hydrolysis of the AM esters, which should be stored desiccated at -20°C.[7][9]

-

Pluronic® F-127: A non-ionic surfactant that aids in dispersing the hydrophobic AM esters in aqueous loading buffers.[5][24] This prevents dye aggregation and facilitates more uniform cell loading.[24][25] However, it should only be added to the final working solution, as long-term storage with the dye is not recommended.[7]

-

Probenecid: An inhibitor of organic anion transporters.[5][24] In many cell types, these transporters actively extrude the de-esterified, charged indicator from the cytoplasm. Probenecid blocks this extrusion, improving intracellular dye retention and leading to a brighter, more sustained signal.[5][7][26] Its use must be optimized as it is not required for all cell types.[17]

-

Assay Buffer: Typically a balanced salt solution buffered to physiological pH, such as Hanks' Balanced Salt Solution (HBSS) with HEPES.[17][24]

General Workflow for Calcium Indicator Loading

Figure 2. General experimental workflow for cell loading.

Detailed Protocol: Loading Adherent Cells with Fluo-4 AM

This protocol is a starting point and should be optimized for specific cell types and experimental conditions.[17][24]

Materials:

-

Fluo-4 AM (e.g., 50 µg vial)

-

Anhydrous DMSO

-

Pluronic F-127 (e.g., 20% w/v solution in DMSO)

-

Probenecid (optional, water-soluble or prepared as a stock)

-

Physiological Buffer (e.g., HBSS with 20 mM HEPES, pH 7.2-7.4)

-

Adherent cells cultured in appropriate vessels (e.g., 96-well black wall, clear bottom plate)

Procedure:

-

Prepare 1000X Fluo-4 AM Stock Solution (~1 mM):

-

Allow the vial of Fluo-4 AM and anhydrous DMSO to warm to room temperature.

-

Add the appropriate volume of DMSO to the vial to achieve a 1-5 mM concentration (e.g., add ~44 µL DMSO to a 50 µg vial of Fluo-4 AM for a ~1 mM solution).[27]

-